molecular formula C10H15NO2S B1334998 4-(Butylsulfonyl)aniline CAS No. 51770-72-0

4-(Butylsulfonyl)aniline

Cat. No. B1334998
CAS RN: 51770-72-0
M. Wt: 213.3 g/mol
InChI Key: HBNSCBAEYVWNNV-UHFFFAOYSA-N
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Description

“4-(Butylsulfonyl)aniline” is an organic compound with the molecular formula C10H15NO2S . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of aniline-based compounds like “4-(Butylsulfonyl)aniline” can be achieved through various methods. One such method involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a catalyst . Another approach involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .


Molecular Structure Analysis

The molecular structure of “4-(Butylsulfonyl)aniline” consists of a butylsulfonyl group attached to an aniline group . The molecular weight of this compound is approximately 213.297 Da .


Chemical Reactions Analysis

Aniline-based compounds like “4-(Butylsulfonyl)aniline” can undergo various chemical reactions. For instance, aniline can react with nitroanilines in environmental and drinking waters through an on-line SPE HPLC system .


Physical And Chemical Properties Analysis

“4-(Butylsulfonyl)aniline” is a compound with several physical and chemical properties. It has a molecular weight of 213.3 g/mol . Aniline, a related compound, has a boiling point of about 184°C and a melting point of about -6°C .

Scientific Research Applications

Biochemistry

Lastly, in biochemistry, 4-(Butylsulfonyl)aniline can be used to modify peptides and proteins. By attaching it to amino acids, researchers can study the structure-activity relationships of biomolecules, aiding in the understanding of biological processes and the development of bioactive compounds.

Each of these applications leverages the unique chemical structure of 4-(Butylsulfonyl)aniline to fulfill specific roles in scientific research and industry . The compound’s versatility highlights its importance across various fields of study and application.

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

properties

IUPAC Name

4-butylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSCBAEYVWNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388604
Record name 4-(Butylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylsulfonyl)aniline

CAS RN

51770-72-0
Record name 4-(Butylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51770-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Butylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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